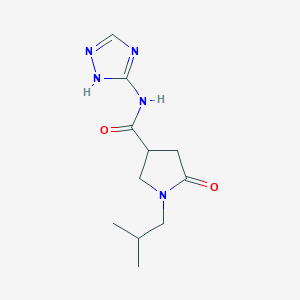

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Description

1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidone core substituted with an isobutyl group at the 1-position and a 1,2,4-triazole carboxamide moiety at the 3-position.

Properties

Molecular Formula |

C11H17N5O2 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

1-(2-methylpropyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C11H17N5O2/c1-7(2)4-16-5-8(3-9(16)17)10(18)14-11-12-6-13-15-11/h6-8H,3-5H2,1-2H3,(H2,12,13,14,15,18) |

InChI Key |

YKTFLRURLSFMBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(CC1=O)C(=O)NC2=NC=NN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multistep organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the triazole moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability .

Chemical Reactions Analysis

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The triazole and pyrrolidine rings can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole derivatives, enabling comparisons based on substituent effects, bioactivity, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations

Structural Similarities and Differences

- Triazole Moiety : All compounds feature a 1,2,4-triazole group, which enhances binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and π-π stacking .

- Substituent Effects :

- The pyridine ring in Compound 3 introduces aromaticity and planar geometry, likely enhancing intercalation with biomolecules, whereas the pyrrolidone core in the target compound offers conformational restraint .

Biological Activity

- Rodenticides (Compounds 1 and 3) :

- Compound 3 exhibits higher toxicity (LD₅₀ = 160.6 mg/kg) than Compound 1 (LD₅₀ = 391.7 mg/kg), attributed to its pyridine ring and electron-withdrawing cyano group, which may enhance metabolic activation or target binding .

- Both compounds induce hepatorenal toxicity, evidenced by elevated AST/ALT (liver damage) and urea/creatinine (kidney dysfunction) .

- Triazole-acetic acid derivatives act as antidotes to protect crops from herbicide damage, leveraging the triazole’s ability to modulate detoxification pathways. This contrasts with the rodenticidal triazoles, highlighting the role of auxiliary substituents in dictating application .

Field Efficacy

- Compound 3 achieved a 68.4% reduction in rodent populations in field trials, outperforming Compound 1 (61.9%) but remaining less effective than zinc phosphide (81%). This suggests that substituent optimization (e.g., pyridine vs. acetamide) significantly impacts real-world performance .

Mechanistic and Functional Insights

- Metabolic Activation: Cyano and ester groups in Compounds 1 and 3 may undergo hydrolysis or conjugation, generating reactive intermediates that exacerbate toxicity .

- Target Specificity : The pyrrolidone-triazole scaffold in the target compound could theoretically interact with proteases or kinases, analogous to other triazole-based inhibitors, though experimental validation is needed.

Biological Activity

1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving isobutyl hydrazine and appropriate carbonyl compounds, leading to the formation of the triazole ring. The unique structure is characterized by the presence of an isobutyl group and a pyrrolidine core, which are believed to influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against common pathogens such as Candida albicans. The mechanism involves the disruption of fungal cell membrane integrity, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The triazole ring can interact with enzymes involved in microbial metabolism.

- Receptor Binding : The compound may bind to specific receptors in microbial cells, disrupting normal function and leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar triazole derivatives is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-4H-1,2,4-triazol-3-amine | Cyclopropyl group | Antifungal applications |

| 5-(sec-butyl)-1H-1,2,4-triazol-3-amine | Branched aliphatic chain | Potential use in pharmaceuticals |

| This compound | Unique isobutyl substituent | Antimicrobial and anticancer activities |

| 5-(Butane-1,4-diyl)bis(1H-1,2,4-triazol-3-amines) | Bis(triazole) structure | Explored for dual-targeting mechanisms |

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than that of conventional antibiotics .

- Anti-inflammatory Research : Another investigation explored its anti-inflammatory properties using a carrageenan-induced rat paw edema model. Results indicated a notable reduction in edema compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.